8-[(dipropylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
Description
8-[(dipropylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a trifluoromethyl group, a phenyl group, and a dipropylamino methyl group
Properties
IUPAC Name |
8-[(dipropylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO3/c1-3-12-27(13-4-2)14-17-18(28)11-10-16-20(29)19(15-8-6-5-7-9-15)22(23(24,25)26)30-21(16)17/h5-11,28H,3-4,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFBVFFPPRPBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dipropylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the condensation of appropriate phenolic and ketone precursors, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The dipropylamino methyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(dipropylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 7-keto-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
8-[(dipropylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(dipropylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The hydroxyl and amino groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
- 8-[(Diisobutylamino)methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
8-[(dipropylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the dipropylamino methyl group provides additional sites for chemical modification and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
